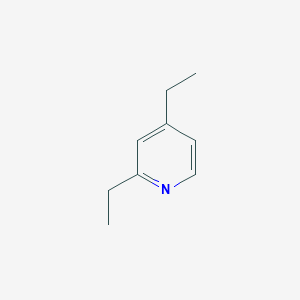
2,4-Diethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethylpyridine is an organic compound belonging to the pyridine family, characterized by the presence of two ethyl groups attached to the second and fourth positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diethylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2,4-pyridinedimethanol with ethylating agents under controlled conditions can yield this compound . Another method involves the use of Grignard reagents, where the addition of ethyl magnesium bromide to pyridine N-oxides followed by reduction can produce the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and advanced separation techniques further enhances the scalability and economic viability of the production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethylpyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Scientific Research Applications
2,4-Diethylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: This compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diethylpyridine involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of the oxygen-sensing enzyme hypoxia-inducible factor prolyl hydroxylase. This inhibition affects the hydroxylation of prolyl residues in regulatory subunits, leading to altered cellular responses to hypoxia . The compound’s ability to chelate metal ions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
- 2,3-Diethylpyridine
- 2,5-Diethylpyridine
- 2,6-Diethylpyridine
- 3,4-Diethylpyridine
- 3,5-Diethylpyridine
Comparison: While these compounds share the ethyl substitution pattern, their chemical properties and reactivity can differ significantly due to the position of the ethyl groups. For example, 2,4-Diethylpyridine’s unique substitution pattern provides distinct steric and electronic effects, influencing its reactivity and interaction with other molecules. This uniqueness makes it particularly valuable in specific applications where other diethylpyridine isomers may not be as effective .
Properties
CAS No. |
626-21-1 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2,4-diethylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-8-5-6-10-9(4-2)7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZZNHVWPSIBWAOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


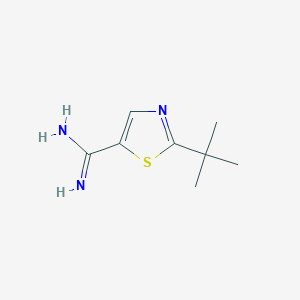
![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)
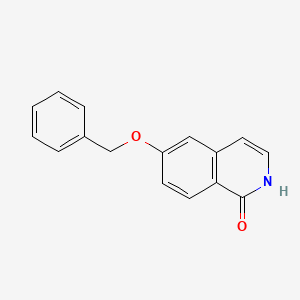
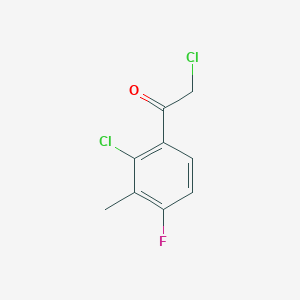

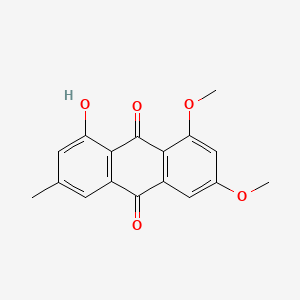
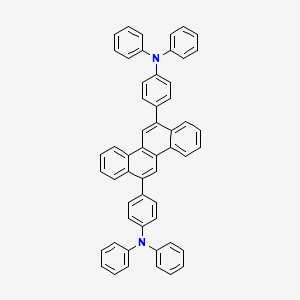
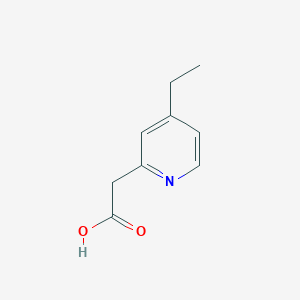

![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)
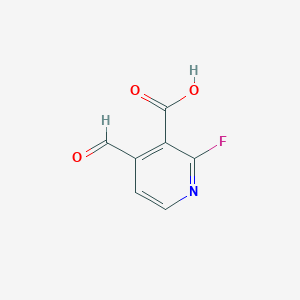
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
